Compound Description: This compound, alongside its derivatives, was synthesized using an efficient and environmentally friendly method utilizing sulphamic acid as a catalyst []. The research focused on green chemistry principles, emphasizing the catalyst's reusability and the methodology's operational simplicity [].
Relevance: Both this compound and 2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline share a 3-chlorophenylpiperazine moiety within their structures [].
Compound Description: FR255595 is identified as a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor [, ]. This compound exhibits neuroprotective effects in both in vitro and in vivo models of Parkinson's disease by preventing PARP-1 overactivation and subsequent cell death [, ].
Relevance: FR255595 and 2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline share a core quinazoline structure and a 4-chlorophenylpiperazine substituent, classifying them as structural analogs [, ].
Compound Description: This compound and its salts were synthesized via a process involving the reaction of 1-[(4-chlorophenyl)phenylmethyl]piperazine with 2-chloroethoxyacetic acid [, ].
Relevance: The presence of the 4-chlorophenylpiperazine moiety links this compound to 2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline [, ].
1-[2-Hydroxy-3-(4-chlorophenyl)-1-piperazinyl]propyl Derivatives of 7-Methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic Acid Amides
Compound Description: This series of compounds (18, 20-23, 25, 27-30, 19, 24, 26) were synthesized and exhibited analgesic and sedative activities in pharmacological tests [].
Relevance: These derivatives share the 4-chlorophenylpiperazine moiety with 2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline [].
Compound Description: This compound is recognized for its antifibrillary and anti-arrhythmic properties []. Its synthesis involves a multi-step reaction, ultimately forming the dihydrochloride salt of the imidazolidinedione derivative [].
Relevance: This compound and 2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline both feature a 4-chlorophenyl substituent, highlighting a structural similarity [].
Compound Description: OPC-14523 is a novel compound demonstrating a high affinity for σ and 5-HT1A receptors, as well as the 5-HT transporter [, , ]. It exhibits antidepressant-like effects in animal models, potentially through its modulation of neuronal activity in the dorsal raphe nucleus and its influence on acetylcholine release in the brain [, , ].
Relevance: OPC-14523 shares the 3-chlorophenylpiperazine moiety with 2-[4-(4-chlorophenyl)-1-piperazinyl)-4-(4-morpholinyl)quinazoline [, , ].
Compound Description: SGB1534 acts as an α1-adrenoceptor blocking agent. It exhibits inhibitory effects on depolarizations and contractions induced by various agents, including noradrenaline, phenylephrine, and histamine, in guinea pig mesenteric arteries [].
Relevance: SGB1534 belongs to the quinazoline class of compounds, as does 2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline []. Both possess a quinazoline core, making them structurally related.
Compound Description: SR141716 is a potent and selective antagonist for the CB1 cannabinoid receptor []. Its binding mode and molecular interactions with the receptor have been studied extensively using molecular modeling techniques [].
Relevance: SR141716 shares a 4-chlorophenyl substituent with 2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline, highlighting a structural commonality [].
3,7-Bis(4-chlorophenyl)bis([1,2,4]triazolo)[4,3-a:4′,3′-c]quinazoline (2d) and 3,7-Bis(3-methoxyphenyl)bis([1,2,4]triazolo)[4,3-a:4′,3′-c]quinazoline (2j)
Compound Description: These bis([1,2,4]triazolo)[4,3-a][4′,3′-c]quinazoline derivatives demonstrated antiproliferative activity against MCF-7 cancer cells. Compound 2d displayed a GI50 value of 106.30 μM, while compound 2j exhibited a GI50 value of 108.56 μM [].
Compound Description: This group of compounds exhibited potent and selective inhibition of platelet-derived growth factor receptor (PDGFR) phosphorylation []. They demonstrated various biological effects, including the suppression of neointima formation after balloon injury in rat carotid arteries [].
Relevance: These derivatives share a core quinazoline structure with 2-[4-(4-chlorophenyl)-1-piperazinyl)-4-(4-morpholinyl)quinazoline, indicating they are structurally related compounds [].
4-Alkoxy-2-(1-piperazinyl)quinazoline Derivatives
Compound Description: This series of compounds was synthesized and evaluated for their nootropic potential []. They demonstrated an ability to reverse scopolamine-induced learning impairments in a passive-avoidance task, suggesting potential as antiamnestic agents [].
Relevance: These derivatives and 2-[4-(4-chlorophenyl)-1-piperazinyl)-4-(4-morpholinyl)quinazoline belong to the same class of compounds containing the 2-(1-piperazinyl)quinazoline moiety, establishing a structural relationship [].
Compound Description: The crystal structure of this compound has been determined. The molecule adopts a conformation stabilized by intramolecular C—H⋯O interactions [].
Relevance: This compound shares a 4-chlorophenyl substituent with 2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline, signifying a structural similarity [].
Compound Description: A series of these derivatives was synthesized and evaluated for their antiviral and cytotoxic activities. Notably, compound C25 (3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)quinazolin-4(3H)-one) exhibited significant inhibitory activity against herpes simplex virus types 1 and 2, vaccinia virus, and acyclovir-resistant herpes simplex virus type 1 [].
Relevance: These derivatives and 2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline share a quinazoline scaffold and a 4-chlorophenyl substituent, making them structurally analogous [].
2‐Aryl‐4‐oxo‐1‐(4‐quinazolyl)quinazolines
Compound Description: This series of compounds, incorporating quinazoline and quinazolyl-4-oxoquinazoline moieties, were synthesized and screened for their anti-inflammatory properties. Several of these novel compounds displayed promising anti-inflammatory potential [].
Relevance: These derivatives, particularly those containing a 2-chloro-4-(4-substituted 1-piperazinyl)quinazoline core, share structural similarities with 2-[4-(4-chlorophenyl)-1-piperazinyl)-4-(4-morpholinyl)quinazoline [].
4-Phenoxy-2-(1-piperazinyl)quinazolines
Compound Description: This group of compounds was investigated for its anticonvulsant and antihypoxic activities []. Notably, compound 5w, 4-phenoxy-2-(4-propyl-1-piperazinyl)quinazoline, emerged as a promising antiepileptic drug candidate with minimal side effects [].
Relevance: Structurally, these compounds share a quinazoline core and a piperazine substituent with 2-[4-(4-chlorophenyl)-1-piperazinyl)-4-(4-morpholinyl)quinazoline, classifying them within a similar chemical space [].
Compound Description: This series of compounds was designed and synthesized to identify novel ligands with dual 5‐HT1A/5‐HT2A receptor activity [, ]. Notably, compound 5 (1‐{3‐[4‐(3‐chlorophenyl)‐1‐piperazinyl]propyl}‐6‐fluoroindolin‐2(1H)‐one) and compound 7 (1‐{3‐[4‐(2‐methoxyphenyl)‐1‐piperazinyl]propyl}indolin‐2(1H)‐one) exhibited high affinity for both receptors and demonstrated in vivo antagonistic activity toward these subtypes [, ].
Relevance: The presence of the arylpiperazine moiety, specifically the 3-chlorophenylpiperazine in compound 5, links this series to 2-[4-(4-chlorophenyl)-1-piperazinyl)-4-(4-morpholinyl)quinazoline [, ].
4-Substituted-1-piperazinyl-propyl Derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one
Compound Description: These derivatives were synthesized and pharmacologically screened []. Compounds 3b and 4b showed notable analgesic activity, inhibited amphetamine-induced hyperactivity, and blocked apomorphine-induced stereotypy. Compounds 3e, 3d, and 4e attenuated m-chlorophenylpiperazine-induced hypothermia [].
Relevance: These compounds share a piperazine moiety with 2-[4-(4-chlorophenyl)-1-piperazinyl)-4-(4-morpholinyl)quinazoline, indicating a degree of structural similarity [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.